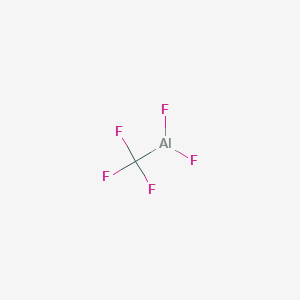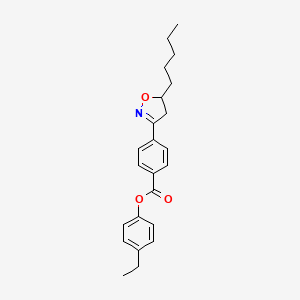![molecular formula C14H18BrNO3S B14218474 N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine CAS No. 828250-24-4](/img/structure/B14218474.png)
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an oxopropyl chain, which is further linked to the amino acid L-methionine. The presence of the bromophenyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine typically involves a multi-step process. One common method includes the following steps:
Oxopropylation: The attachment of an oxopropyl group to the bromophenyl compound.
Coupling with L-methionine: The final step involves coupling the bromophenyl-oxopropyl intermediate with L-methionine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl ketones.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxopropyl chain and L-methionine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can be compared with similar compounds such as:
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine: Similar structure but with valine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-threonine: Similar structure but with threonine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-leucine: Similar structure but with leucine instead of methionine.
Eigenschaften
CAS-Nummer |
828250-24-4 |
|---|---|
Molekularformel |
C14H18BrNO3S |
Molekulargewicht |
360.27 g/mol |
IUPAC-Name |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H18BrNO3S/c1-20-9-7-12(14(18)19)16-8-6-13(17)10-2-4-11(15)5-3-10/h2-5,12,16H,6-9H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
TYYJZLNWCCLPOH-LBPRGKRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CSCCC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


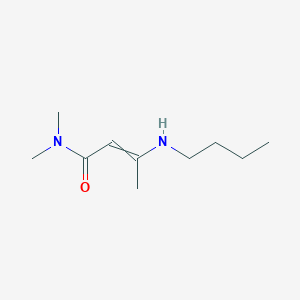
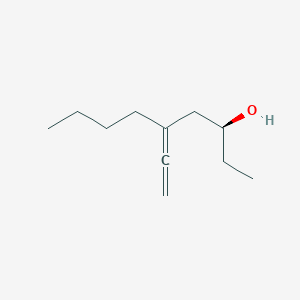
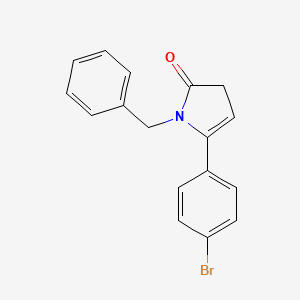
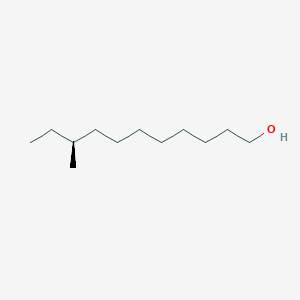
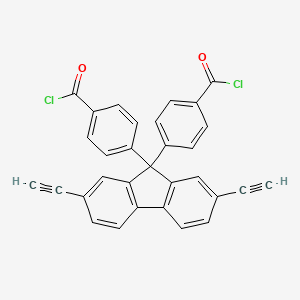
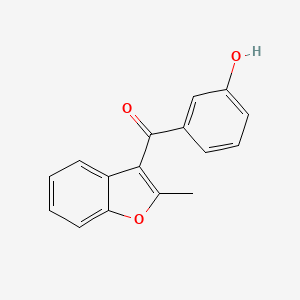
![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
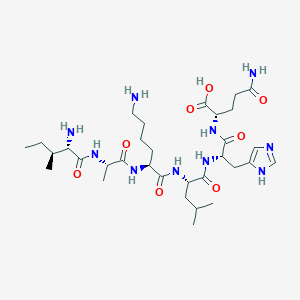
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)



